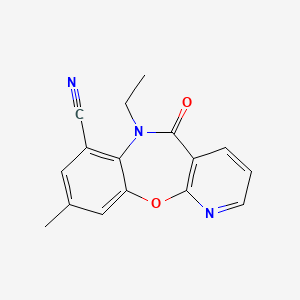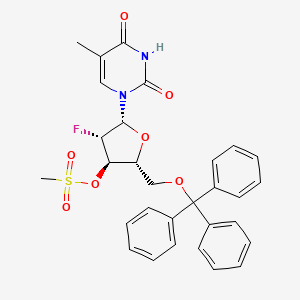
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine is a nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its arabinose sugar moiety, which is substituted with a fluorine atom and protected by trityl and mesyl groups. The presence of these functional groups enhances the compound’s stability and reactivity, making it a valuable precursor for synthesizing various potent nucleoside analogues.
Vorbereitungsmethoden
The synthesis of 1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine involves several steps, starting with the protection of the arabinose sugar moiety. The key steps include:
Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinose sugar are protected using trityl chloride to form the trityl-protected intermediate.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2’ position.
Mesylation: The hydroxyl group at the 3’ position is converted to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Thymine: The protected and functionalized sugar is then coupled with thymine to form the final compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using automated synthesizers and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group at the 3’ position can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Deprotection Reactions: The trityl and mesyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated arabinose moiety.
Common reagents used in these reactions include triethylamine, methanesulfonyl chloride, and diethylaminosulfur trifluoride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing nucleoside analogues used in antiviral and anticancer therapies. These analogues can inhibit viral replication and induce apoptosis in cancer cells.
Biology: The compound is used in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands and affect their stability and function.
Chemistry: It is utilized in the development of new synthetic methodologies and the study of reaction mechanisms involving nucleosides.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA strands during replication. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. Once incorporated into DNA, the compound can disrupt normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include DNA polymerases and enzymes involved in DNA repair.
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine is unique due to its specific combination of functional groups and the presence of the fluorine atom. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Lacks the mesyl and trityl protecting groups, making it less stable.
1-(2-Deoxy-2-fluoro-3-O-mesyl-beta-D-arabinofuranosyl)thymine: Lacks the trityl protecting group, resulting in different reactivity and stability.
1-(2-Deoxy-2-fluoro-5-O-trityl-beta-D-arabinofuranosyl)thymine: Lacks the mesyl group, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
128114-98-7 |
|---|---|
Molekularformel |
C30H29FN2O7S |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C30H29FN2O7S/c1-20-18-33(29(35)32-27(20)34)28-25(31)26(40-41(2,36)37)24(39-28)19-38-30(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,28H,19H2,1-2H3,(H,32,34,35)/t24-,25+,26-,28-/m1/s1 |
InChI-Schlüssel |
UAARHHOLHGXMMT-IYOUEGCASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


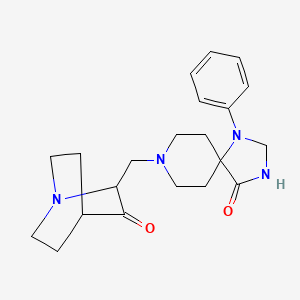
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)


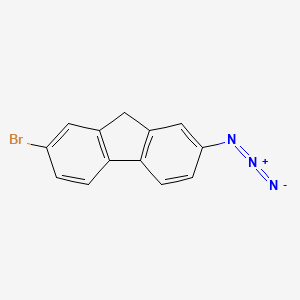

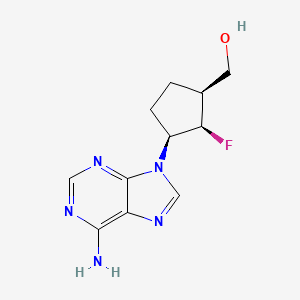


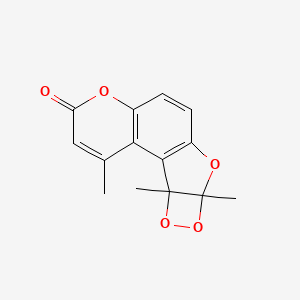
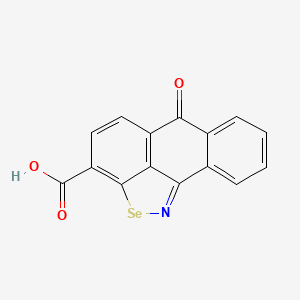
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
